3-(Methylsulfonamido)benzoic Acid

説明

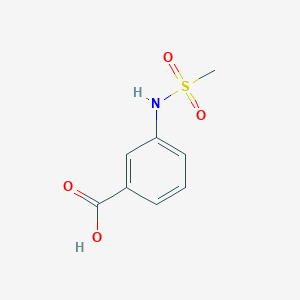

Structure

2D Structure

3D Structure

特性

IUPAC Name |

3-(methanesulfonamido)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO4S/c1-14(12,13)9-7-4-2-3-6(5-7)8(10)11/h2-5,9H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLPFXFJXJHAIKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1=CC=CC(=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00280103 | |

| Record name | 3-(Methylsulfonamido)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00280103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28547-13-9 | |

| Record name | 3-[(Methylsulfonyl)amino]benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28547-13-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 15499 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028547139 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 28547-13-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15499 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(Methylsulfonamido)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00280103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(Methylsulphonylamino)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Methylsulfonamido Benzoic Acid and Its Analogs

Established Synthetic Pathways for 3-(Methylsulfonamido)benzoic Acid

The synthesis of this compound can be achieved through several established methods, primarily involving direct amination or multistep strategies starting from benzoic acid derivatives.

Direct Amination Approaches for Sulfonamidobenzoic Acids

Direct C-H amidation of benzoic acids presents an efficient route to introduce amino groups at the meta and para positions. nih.gov One notable method involves the iridium-catalyzed C-H amidation of benzoic acids using sulfonyl azides. nih.gov This reaction is characterized by its high efficiency and compatibility with various functional groups. A subsequent protodecarboxylation of the ortho-amidated benzoic acid product can yield meta-substituted (N-sulfonyl)aniline derivatives. nih.gov This two-step, one-pot process is particularly advantageous as it allows for the formation of products that are not readily accessible through other C-H functionalization methods. nih.gov

Another direct approach involves the reaction of an amino acid with a sulfonyl chloride under basic aqueous conditions. For instance, coupling an anthranilic acid with a suitable sulfonyl chloride in the presence of sodium bicarbonate in water can yield the corresponding sulfonamide. nih.gov This method is considered environmentally friendly, utilizing water as a solvent and a mild base. mdpi.com

Multistep Synthesis Strategies from Benzoic Acid Derivatives

Multistep syntheses often provide greater control over the final product's structure. A common strategy begins with a substituted benzoic acid, which is then modified through a series of reactions to introduce the methylsulfonamido group.

One such pathway could involve the nitration of a benzoic acid derivative, followed by reduction of the nitro group to an amine. This amino group can then be reacted with methanesulfonyl chloride to form the desired sulfonamide. The specific starting material and reaction conditions can be tailored to achieve the desired substitution pattern. For example, the synthesis of 2,3-disubstituted-4-(alkylsulfonyl)benzoic acid can be achieved by oxidizing the corresponding 2,3-disubstituted-4-(alkylthio)benzoic acid. google.com

Another multistep approach involves the use of a protecting group for the carboxylic acid functionality, such as conversion to a methyl ester. prepchem.com This allows for selective reactions on other parts of the molecule without affecting the carboxylic acid. The ester can then be hydrolyzed back to the carboxylic acid in the final step. For example, 3-(4,5-Dihydro-3-isoxazolyl)-2-methyl-4-(methylsulfonyl)benzoic acid is synthesized by hydrolyzing its methyl ester precursor with sodium hydroxide (B78521) in ethanol (B145695).

Advanced Synthetic Techniques and Catalysis in the Preparation of Sulfonamidobenzoic Acids

Modern synthetic chemistry has introduced advanced techniques and catalytic systems to improve the efficiency and selectivity of sulfonamidobenzoic acid synthesis.

Iridium-catalyzed C-H amidation stands out as a powerful tool for the direct functionalization of benzoic acids. nih.gov This method allows for the introduction of an amido group at the meta-position relative to the carboxyl group through a tandem decarboxylation process. nih.gov The use of an iridium catalyst enables the reaction to proceed under mild conditions with high functional group tolerance. nih.gov

Organocatalysis also offers a promising alternative for amidation reactions. For instance, diselenide organocatalysts have been used in the synthesis of amides from carboxylic acids and amines. mdpi.com These catalysts can facilitate the reaction under very mild conditions, which is particularly beneficial for sensitive substrates. mdpi.com

Synthesis of Key Precursors and Intermediates Relevant to this compound Synthesis

The synthesis of this compound relies on the availability of key precursors and intermediates.

3-Aminobenzoic acid is a crucial starting material. It can be prepared through various methods, including the reduction of 3-nitrobenzoic acid.

Methanesulfonyl chloride is the reagent that provides the methylsulfonyl group. It is commercially available and widely used in sulfonamide synthesis.

3-(Chlorosulfonyl)benzoic acid is another important intermediate that can be prepared from benzoic acid. google.com It can be used to synthesize sulfonamides by reacting it with an appropriate amine. The synthesis of 3-sulfobenzoic acid can be achieved by the hydrolysis of 3-(chlorosulfonyl)benzoic acid. google.com

The synthesis of more complex analogs may require the preparation of specialized precursors. For instance, the synthesis of 3-methyl-2-aminobenzoic acid can be achieved from m-xylene (B151644) through a two-step process involving chlorination and subsequent oxidation. google.com

| Precursor/Intermediate | Synthetic Route | Reference |

| 3-Aminobenzoic Acid | Reduction of 3-nitrobenzoic acid | General Knowledge |

| Methanesulfonyl Chloride | Commercially available | General Knowledge |

| 3-(Chlorosulfonyl)benzoic Acid | From benzoic acid | google.com |

| 3-Methyl-2-aminobenzoic Acid | From m-xylene via 2-chloro-m-xylene and 3-methyl-2-chlorobenzoic acid | google.com |

| 2-Chloro-4-fluoro-5-nitrobenzoic Acid | Hydrolysis of 2-chloro-4-fluoro-5-nitrobenzotrichloride | googleapis.com |

Derivatization Strategies for this compound and Related Structures

The functional groups of this compound, namely the carboxylic acid and the sulfonamide, offer opportunities for further derivatization to create a library of related compounds with potentially diverse properties.

Esterification and Amidation Reactions of Carboxylic Acid and Amine Functionalities

The carboxylic acid group of this compound can be readily converted into esters and amides.

Esterification can be achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid. prepchem.com Alternatively, coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or N,N'-diisopropylcarbodiimide (DIC) can be used to facilitate the reaction under milder conditions. rasayanjournal.co.inresearchgate.net A novel method for esterification utilizes Me2NSO2Cl and N,N-dimethylamines, which offers high chemoselectivity. researchgate.net

Amidation involves the reaction of the carboxylic acid with an amine. This transformation is often facilitated by coupling reagents such as T3P (propane phosphonic acid anhydride) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). nih.gov Direct amidation of carboxylic esters with amines is also a viable strategy. mdpi.com

The sulfonamide NH group can also be a site for derivatization, although this is less common. Alkylation of the sulfonamide nitrogen has been shown to be tolerated in some cases. nih.gov

Halogenation and Other Electrophilic Aromatic Substitutions on the Benzoic Acid Core

The benzene (B151609) ring of this compound is deactivated towards electrophilic aromatic substitution (EAS) due to the presence of two electron-withdrawing groups: the carboxylic acid (-COOH) and the methylsulfonamido (-NHSO₂CH₃) groups. Both of these substituents are meta-directing. Therefore, incoming electrophiles will preferentially substitute at the positions meta to both groups, which are C5 and to a lesser extent C2 and C6, as the C4 position is sterically hindered and electronically deactivated by both groups.

Common electrophilic aromatic substitution reactions include nitration, and sulfonation. savemyexams.comlibretexts.orglumenlearning.comlibretexts.orgbyjus.com

Halogenation: The introduction of a halogen atom (F, Cl, Br, I) onto the aromatic ring of this compound and its analogs typically requires a Lewis acid catalyst to activate the halogen. For instance, bromination is often carried out using bromine (Br₂) in the presence of a Lewis acid like iron(III) bromide (FeBr₃). lumenlearning.com Similarly, chlorination can be achieved with chlorine (Cl₂) and iron(III) chloride (FeCl₃). lumenlearning.com The reaction proceeds through the generation of a more potent electrophile, which is then attacked by the electron-rich (though deactivated) benzene ring.

A general method for the synthesis of poly-halogenated benzoic acids involves dissolving the substituted benzoic acid, a halogen, and an organic strong acid in a polar solvent. The reaction mixture is heated to facilitate oxidation and subsequent electrophilic substitution. mdpi.com

Nitration: Nitration introduces a nitro group (-NO₂) onto the aromatic ring and is typically performed using a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). savemyexams.comlibretexts.orglibretexts.org The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺). libretexts.orglibretexts.org Given the deactivating nature of the substituents on this compound, forcing conditions such as elevated temperatures may be necessary.

Sulfonation: Sulfonation involves the introduction of a sulfonic acid group (-SO₃H) and is usually carried out with fuming sulfuric acid (a solution of sulfur trioxide, SO₃, in concentrated sulfuric acid). savemyexams.comlumenlearning.comlibretexts.org The electrophile in this reaction is SO₃. lumenlearning.comlibretexts.org

The table below summarizes the expected major products and general conditions for the electrophilic aromatic substitution on this compound.

| Reaction | Reagents | Typical Conditions | Expected Major Product(s) |

| Bromination | Br₂, FeBr₃ | Anhydrous, dark | 5-Bromo-3-(methylsulfonamido)benzoic acid |

| Chlorination | Cl₂, FeCl₃ | Anhydrous, dark | 5-Chloro-3-(methylsulfonamido)benzoic acid |

| Nitration | Conc. HNO₃, Conc. H₂SO₄ | 25-60 °C | 5-Nitro-3-(methylsulfonamido)benzoic acid |

| Sulfonation | Fuming H₂SO₄ (SO₃ in H₂SO₄) | Warming | 5-Sulfo-3-(methylsulfonamido)benzoic acid |

Formation of Condensed Ring Systems Incorporating Sulfonamidobenzoic Acid Moieties

The this compound scaffold can be a versatile starting material for the synthesis of various fused heterocyclic systems. The carboxylic acid and the sulfonamide groups, or derivatives thereof, can participate in cyclization reactions to form condensed rings. These reactions often involve intramolecular condensation or reactions with bifunctional reagents.

One common strategy involves the conversion of the carboxylic acid to a more reactive derivative, such as an acyl chloride or an ester, which can then undergo intramolecular cyclization. For example, derivatives of benzoic acid can be used to synthesize chromane (B1220400) and chromene structures. In a specific instance, a substituted benzoic acid methyl ester underwent cyclization in N,N-diethyl aniline (B41778) at high temperatures to yield a chromene derivative. researchgate.net This suggests that a suitably modified this compound could potentially be used to form benzopyranone or related heterocyclic systems.

Another approach is the use of multicomponent reactions to build complex fused systems in a single pot. For instance, derivatives of 2-formylbenzoic acid can react with hydrazines and other components to form N-fused heterocycles like pyrazolo[5,1-a]isoindolones. clockss.org While this specific example uses an aldehyde-substituted benzoic acid, it highlights a synthetic pathway where a functionalized benzoic acid can act as a key building block for condensed systems.

Furthermore, the sulfonamide moiety itself can be involved in cyclization. For example, in the synthesis of the complex antiviral agent Lenacapavir, a substituted sulfonamide is part of an indazole ring system that is ultimately fused into a larger molecular architecture. byjus.com The synthesis of such complex molecules often involves multiple steps, including the formation of key heterocyclic intermediates.

The table below provides examples of cyclization reactions involving benzoic acid derivatives that illustrate potential pathways for forming condensed ring systems from this compound.

| Starting Material Type | Reagents/Conditions | Resulting Condensed Ring System | Reference |

| Substituted Benzoic Acid Methyl Ester | N,N-Diethyl aniline, 210°C | Chromene | researchgate.net |

| 2-Formylbenzoic Acid | Hydrazine hydrate, CH-acids, 4-toluenesulfonic acid | N-fused Pyrazole | clockss.org |

| 2'-Hydroxyisoflavone (derived from a benzoic acid) | Dimethylsulfonium methylide, then pyridine, 100°C | Rotenoid | |

| 3-Acylchromone (derived from a benzoic acid) | Hydroxylamine, acidic conditions | Fused Pyrazole |

These examples demonstrate that through appropriate functionalization and reaction design, the this compound core can be elaborated into a variety of condensed polycyclic and heterocyclic structures, which are of interest in medicinal chemistry and materials science.

Biological Activity and Pharmacological Research of 3 Methylsulfonamido Benzoic Acid and Its Derivatives

Anti-inflammatory Properties and Mechanistic Research

Derivatives of 3-(Methylsulfonamido)benzoic acid have shown promise as anti-inflammatory agents, primarily through their ability to modulate key inflammatory pathways and inhibit the production of inflammatory mediators.

Modulation of Inflammatory Pathways by Sulfonamidobenzoic Acid Structures

Recent research has highlighted the potential of 3-sulfonamido benzoic acid derivatives as antagonists of the P2Y14 receptor, a target implicated in various inflammatory conditions, including acute lung injury. nih.gov A series of these derivatives were designed and synthesized, with one particular compound, 25l, emerging as a potent P2Y14R antagonist with an IC50 value of 5.6 ± 0.3 nM. nih.gov This compound demonstrated superior binding affinity to the P2Y14R compared to the known potent antagonist, PPTN. nih.gov

Furthermore, the anti-inflammatory effects of some benzoxazolone derivatives, which incorporate a sulfonamido structure, are thought to be mediated through the regulation of the ERK- and p38-mediated mitogen-activated protein kinase (MAPK)-NF-κB/iNOS signaling pathway. nih.gov By inhibiting this pathway, these compounds can reduce the excessive release of pro-inflammatory molecules. nih.gov

Research on the Inhibition of Inflammatory Mediators

The anti-inflammatory activity of 3-sulfonamido benzoic acid derivatives has been demonstrated through their ability to inhibit the production of various inflammatory mediators. In a mouse model of lipopolysaccharide (LPS)-induced acute lung injury, compound 25l significantly reduced the inflammatory response in lung tissues. nih.gov It also decreased the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α). nih.gov

Similarly, certain 6-acylamino/sulfonamido benzoxazolone derivatives have been shown to reduce the overexpression of nitric oxide (NO) and IL-6 in LPS-induced RAW264.7 cells. nih.gov The most active of these compounds exhibited inhibitory activities that were comparable or superior to the positive control, celecoxib. nih.gov In animal studies, these derivatives mitigated weight loss and disease activity index scores in a model of ulcerative colitis, while also decreasing levels of pro-inflammatory cytokines like IL-6 and interferon-γ (IFN-γ) and increasing the production of the anti-inflammatory cytokine IL-10. nih.gov Another study on 4-sulfonyloxy/alkoxy benzoxazolone derivatives found that the most active compound, 2h, strongly inhibited the production of NO, IL-1β, and IL-6 with IC50 values of 17.67, 20.07, and 8.61 μM, respectively. nih.gov

Antibacterial and Antimicrobial Activity Investigations

The antibacterial potential of sulfonamido-containing compounds has been a subject of extensive research, with a focus on their ability to inhibit specific bacterial enzymes and their broader antimicrobial effects.

Inhibition of Specific Bacterial Enzymes (e.g., LpxH, MtDHFR)

A significant target for novel antibiotics is the enzyme UDP-2,3-diacylglucosamine pyrophosphate hydrolase (LpxH), which is essential for lipid A biosynthesis in most Gram-negative bacteria. pnas.orgnih.gov A sulfonyl piperazine (B1678402) compound, known as AZ1, was identified as a potent inhibitor of LpxH. pnas.orgmedchemexpress.com The crystal structure of Klebsiella pneumoniae LpxH in complex with AZ1 has been determined, providing a molecular basis for its inhibitory action. pnas.orgmedchemexpress.com The sulfonamide group in AZ1 is crucial for maintaining the proper molecular geometry and forming hydrogen bonds within the active site of the enzyme. pnas.org Structure-activity relationship (SAR) studies of AZ1 analogs have led to the development of compounds with enhanced LpxH inhibition. nih.govduke.edu For instance, replacing the trifluoromethyl group on the phenyl ring with other hydrophobic substituents like bromine or a phenyl group resulted in active analogs. nih.gov

Another important target in antibacterial research is dihydrofolate reductase (DHFR). Sulfonamides, in combination with DHFR inhibitors like trimethoprim (B1683648), have demonstrated synergistic effects against various pathogens. nih.govyoutube.com Sulfonamides competitively inhibit dihydropteroate (B1496061) synthase, an enzyme involved in folic acid synthesis, while trimethoprim inhibits dihydrofolate reductase, which is a subsequent enzyme in the same pathway. youtube.com This dual inhibition disrupts the bacterial production of essential nucleic acid precursors. youtube.com

Studies on Broader Spectrum Antimicrobial Effects

Benzoic acid and its derivatives are known for their antimicrobial properties. researchgate.net The antibacterial activity of these compounds against Escherichia coli is influenced by the type, number, and position of substituents on the benzoic ring. nih.gov For instance, the addition of hydroxyl and methoxyl groups can alter the effectiveness of the acid against E. coli. nih.gov The lipophilicity of the compound, as indicated by its log P value, plays a role in its ability to penetrate the bacterial cell membrane. nih.gov

The mechanism of action for benzoic acid's antibacterial effect involves the disruption of bacterial cell homeostasis through the release of H+ ions into the cytoplasm. researchgate.net Sulfonamides, as a class, function by competing with para-aminobenzoic acid (pABA), a natural substrate in the folate biosynthetic pathway, leading to the depletion of dihydrofolate and subsequent growth inhibition. nih.gov

Research into Cardiotonic and Related Cardiovascular System Applications

While direct research on the cardiotonic effects of this compound is not extensively documented in the provided context, the broader class of benzoic acid derivatives has been investigated for cardiovascular applications.

Bempedoic acid, an ATP citrate (B86180) lyase inhibitor, has been shown to lower low-density lipoprotein (LDL) cholesterol levels. nih.govacc.org In clinical trials involving statin-intolerant patients, treatment with bempedoic acid was associated with a reduced risk of major adverse cardiovascular events, including cardiovascular death, nonfatal myocardial infarction, nonfatal stroke, or coronary revascularization. nih.govrug.nl The CLEAR Outcomes trial demonstrated that bempedoic acid improved long-term cardiovascular outcomes in patients with or at high risk for cardiovascular disease who were intolerant to statin therapy. acc.org The drug works by inhibiting an enzyme in the cholesterol biosynthetic pathway that is upstream of the target for statins. acc.org

Enzyme Inhibition Studies of this compound Derivatives

The investigation of small molecules as enzyme inhibitors is a cornerstone of drug discovery. Derivatives of benzoic acid and sulfonamides are common scaffolds in medicinal chemistry.

Phosphodiesterase 4 (PDE4) is a key enzyme in the inflammatory process, and its inhibition is a validated strategy for treating inflammatory diseases like asthma and chronic obstructive pulmonary disease (COPD). mdpi.com The development of PDE4 inhibitors has explored a wide range of chemical structures. mdpi.com Research has identified that aryl sulfonamides can act as selective PDE4 inhibitors. nih.gov Furthermore, novel classes of benzoic acid ester derivatives have been synthesized and evaluated for their potent PDE4 inhibitory activity. researchgate.net However, specific research focusing on the derivatives of this compound for PDE4 inhibition is not prominent in the reviewed scientific literature. While the core structures are relevant, dedicated studies on this specific compound class are not available.

Dipeptidyl Peptidase-4 (DPP-4) inhibitors are a class of oral hypoglycemic agents used for the treatment of type 2 diabetes. nih.govresearchgate.net The search for novel DPP-4 inhibitors has led to the synthesis and evaluation of various chemical scaffolds. nih.gov Studies have shown that structures incorporating N-substituted glycine (B1666218) with sulfonamide derivatives can effectively inhibit DPP-4. nih.gov Despite the broad interest in DPP-4 inhibitors, there is a lack of specific studies in the available literature that investigate derivatives of this compound for this purpose. The current body of research focuses on other classes of compounds, such as those with triazole, pyrazole, or tetrahydropyran (B127337) moieties. nih.gov

Receptor Antagonism Research: P2Y14R Antagonists

The P2Y14 receptor (P2Y14R) has been identified as a promising therapeutic target for a variety of inflammatory diseases. who.intresearchgate.net This has spurred research into the development of potent and selective antagonists for this receptor. A significant breakthrough in this area has been the discovery of a series of 3-sulfonamido benzoic acid derivatives as novel and potent P2Y14R antagonists. who.int

Researchers, starting from a known but poorly soluble P2Y14R antagonist, PPTN, designed and synthesized a new series of compounds based on the 3-sulfonamido benzoic acid scaffold. who.int This work aimed to improve antagonistic activity and druggability properties. Among the synthesized derivatives, one compound, designated as 25l , emerged as a particularly potent P2Y14R antagonist. who.int This compound exhibited significantly better antagonistic activity and superior binding affinity to the P2Y14R compared to the lead compound, PPTN. who.int

Below is a table summarizing the inhibitory activity of selected 3-sulfonamido benzoic acid derivatives against the P2Y14R.

| Compound | Scaffold | P2Y14R IC50 (nM) | Source |

| PPTN | 2-Naphthoic acid | ~4 - 17.6 | who.int |

| Compound 25l | 3-Sulfonamido benzoic acid | 5.6 ± 0.3 | who.int |

| Compound 8 | Novel Scaffold | 2.46 | researchgate.net |

| Most Potent Antagonist | 3-(4-phenyl-1H-1,2,3-triazol-1-yl)-5-phenyl substituted benzoic acid | 31.7 | who.int |

These findings establish the 3-sulfonamido benzoic acid scaffold as a promising foundation for developing new P2Y14R antagonists. The research highlighted the importance of molecular flexibility and the length of the linker between the benzene (B151609) ring and the sulfonamide backbone for potent receptor inhibition. who.int

Therapeutic Potential in Specific Disease Models Based on Preclinical Studies

The development of potent P2Y14R antagonists has enabled the investigation of their therapeutic potential in various disease models, particularly those with a strong inflammatory component.

Acute lung injury (ALI) and its more severe form, acute respiratory distress syndrome (ARDS), are characterized by widespread inflammation in the lungs. nih.gov The P2Y14 receptor is implicated in the inflammatory processes underlying ALI, making it a key target for therapeutic intervention. who.int

Preclinical studies using a lipopolysaccharide (LPS)-induced mouse model of ALI have demonstrated the therapeutic potential of P2Y14R antagonists derived from the 3-sulfonamido benzoic acid scaffold. who.int The potent antagonist, compound 25l , was investigated for its anti-inflammatory effects in this model. who.int The results showed that administration of compound 25l significantly reduced the inflammatory response in lung tissues. who.int Specifically, it led to a marked decrease in the levels of key pro-inflammatory cytokines, including Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-α (TNF-α), which are induced by LPS. who.int

The therapeutic effects of this novel P2Y14R antagonist were found to be comparable to those of dexamethasone, a potent corticosteroid commonly used in clinical practice for its anti-inflammatory properties. who.int Furthermore, compound 25l demonstrated significantly improved aqueous solubility and favorable pharmacokinetic properties compared to the earlier antagonist PPTN, enhancing its potential as a drug candidate. who.int

The table below summarizes the key findings from the preclinical evaluation of the 3-sulfonamido benzoic acid derivative in an ALI model.

| Compound | Model | Key Findings | Source |

| Compound 25l | LPS-induced Acute Lung Injury (Mouse) | Significantly reduced inflammatory response in lung tissues. | who.int |

| Significantly decreased levels of pro-inflammatory cytokines (IL-1β, IL-6, TNF-α). | who.int | ||

| Therapeutic effect comparable to dexamethasone. | who.int | ||

| Favorable solubility and pharmacokinetic profile. | who.int |

These preclinical results strongly suggest that P2Y14R antagonists based on the 3-sulfonamido benzoic acid scaffold, such as compound 25l, are promising candidates for further investigation as anti-inflammatory drugs for the treatment of acute lung injury. who.int

Tuberculosis (TB) Drug Development

The global health threat posed by Mycobacterium tuberculosis (Mtb), particularly with the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains, necessitates the urgent development of new therapeutic agents. nih.govresearchgate.net In this context, derivatives of benzoic acid have been investigated for their antimycobacterial properties. nih.govresearchgate.net

One avenue of research has focused on the concept of prodrugs, which are inactive compounds that are metabolically activated to their active form within the target organism. nih.gov Benzoic acid itself has demonstrated antimicrobial activity against various pathogens, including mycobacteria. nih.gov Studies have explored the potential of benzoic acid esters as prodrugs, which may more readily diffuse through the lipid-rich cell wall of Mtb and then be hydrolyzed by mycobacterial esterases to release the active benzoic acid. nih.govresearchgate.net

Research into a library of benzoates with different electron-withdrawing groups, such as nitro and chloro substituents, aimed to modulate the pKa of the resulting acid and the lipophilicity of the ester. nih.govresearchgate.net Interestingly, a direct correlation between the pKa of the acids and their antimycobacterial activity was not established. nih.govresearchgate.net However, certain derivatives, particularly 3,5-dinitrobenzoate (B1224709) esters, exhibited significant antitubercular activity, suggesting that the nature of the ester and the substituents on the aromatic ring are crucial for efficacy. nih.govresearchgate.net

Furthermore, the dinitrobenzamide scaffold, derived from 3,5-dinitrobenzoic acid, has been a focal point of another study. mdpi.com A diverse library of amides was synthesized, incorporating various amine moieties. mdpi.com The biological activity of these compounds against Mtb H37Rv was found to be significantly influenced by the presence of a terminal aromatic group and the nature of the linker connecting it to the dinitrobenzamide core. mdpi.com Notably, some of the synthesized nitrobenzamides displayed activity comparable to the first-line anti-TB drug, isoniazid. mdpi.com Computational docking studies have suggested that these compounds may exert their effect by interacting with DprE1, a critical enzyme in the mycobacterial cell wall synthesis pathway. mdpi.com

Sulfonamide derivatives have also been a subject of interest in the search for new TB drugs. nih.gov These compounds are known to inhibit dihydropteroate synthase (DHPS) and dihydrofolate reductase (DHFR), enzymes essential for folate synthesis in Mtb. nih.gov

Table 1: Research on this compound Derivatives in Tuberculosis

| Derivative Class | Research Focus | Key Findings |

|---|---|---|

| Benzoic Acid Esters | Prodrug approach for improved Mtb penetration. | 3,5-dinitrobenzoate esters showed high antitubercular activity. nih.govresearchgate.net |

| Dinitrobenzamides | Inhibition of Mtb cell wall synthesis. | Some derivatives exhibited activity comparable to isoniazid. mdpi.com |

| Sulfonamides | Inhibition of folate synthesis pathway. | Known inhibitors of DHPS and DHFR in Mtb. nih.gov |

Research in Inflammatory Respiratory Diseases

Inflammatory respiratory diseases, such as asthma and chronic obstructive pulmonary disease (COPD), are characterized by chronic inflammation of the airways. binasss.sa.cr Research into novel anti-inflammatory agents for these conditions is a significant area of focus.

One study detailed the development of a series of novel ester derivatives of 1-(3-(cyclopropylmethoxy)-4-(difluoromethoxy)phenyl)-2-(3,5-dichloropyridin-4-yl) ethanol (B145695) as potent inhibitors of phosphodiesterase-4 (PDE4). nih.gov PDE4 is a key enzyme in the inflammatory cascade, and its inhibition leads to an increase in intracellular cyclic AMP (cAMP), which has anti-inflammatory effects. nih.gov The study extensively explored esters of variously substituted benzoic acids to maximize inhibitory potency. nih.gov This research led to the identification of compounds with high activity in both cell-free and cell-based assays, with one candidate demonstrating efficacy in an in vivo model of pulmonary inflammation. nih.gov

More directly related to the core structure, a series of 3-sulfonamido benzoic acid derivatives were designed, synthesized, and evaluated as antagonists of the P2Y14 receptor (P2Y14R). nih.gov The P2Y14R has been identified as a potential target for inflammatory diseases, including acute lung injury (ALI). nih.gov One compound from this series, designated as 25l, emerged as a highly potent P2Y14R antagonist with an IC50 value of 5.6 ± 0.3 nM. nih.gov This compound not only showed superior antagonistic activity and binding affinity compared to a known antagonist but also demonstrated favorable solubility and pharmacokinetic properties. nih.gov In a mouse model of LPS-induced ALI, compound 25l significantly reduced the inflammatory response in lung tissues and lowered the levels of pro-inflammatory cytokines. nih.gov

Table 2: Research on this compound Derivatives in Inflammatory Respiratory Diseases

| Derivative Class | Target | Key Findings |

|---|---|---|

| Benzoic Acid Esters | Phosphodiesterase-4 (PDE4) | Identification of potent inhibitors with in vivo efficacy. nih.gov |

| 3-Sulfonamido Benzoic Acids | P2Y14 Receptor (P2Y14R) | Discovery of a potent antagonist with anti-inflammatory effects in a model of acute lung injury. nih.gov |

Type 2 Diabetes Mellitus (T2DM) Therapeutic Investigations

Type 2 diabetes mellitus is a metabolic disorder characterized by insulin (B600854) resistance and inadequate insulin secretion. nih.gov The search for new therapeutic agents to manage T2DM is ongoing.

Research has explored the potential of hydroxybenzoic acid derivatives in addressing insulin resistance. nih.gov A study investigating various hydroxybenzoic acid derivatives found that gallic acid was the most effective at improving hepatic insulin resistance induced by free fatty acids in HepG2 cells. nih.gov It was shown to increase glucose consumption and decrease reactive oxygen species. nih.gov The mechanism of action was linked to the downregulation of miR-1271, which in turn led to the upregulation of key proteins in the insulin signaling pathway, including p-IRS, p-PI3K, p-AKT, and p-FOXO1. nih.gov

Another compound, repaglinide, which belongs to the carbamoylmethyl benzoic acid (CMBA) family, is an established oral blood glucose-lowering agent. nih.gov Its mechanism involves stimulating insulin release from pancreatic beta-cells by closing ATP-dependent potassium channels, albeit at a different binding site than sulfonylureas. nih.gov

Bempedoic acid, an inhibitor of ATP-citrate lyase (ACL), has also been studied in patients with T2DM. nih.gov A pooled analysis of phase 3 clinical trials showed that bempedoic acid significantly lowered LDL-C levels in patients with diabetes and prediabetes without adversely affecting glycemic control. nih.gov In fact, it was associated with a slight reduction in HbA1c in these patient populations. nih.gov

Table 3: Research on Benzoic Acid Derivatives in Type 2 Diabetes Mellitus

| Derivative Class | Mechanism of Action | Key Findings |

|---|---|---|

| Hydroxybenzoic Acids | Modulation of miR-1271/IRS1/PI3K/AKT/FOXO1 pathway | Gallic acid improved hepatic insulin resistance in vitro. nih.gov |

| Carbamoylmethyl Benzoic Acids | Stimulation of insulin secretion | Repaglinide is an effective oral blood glucose-lowering agent. nih.gov |

| Dicarboxylic Acids | Inhibition of ATP-citrate lyase (ACL) | Bempedoic acid lowered LDL-C without worsening glycemic control. nih.gov |

Antiviral Activity Research (e.g., Hepatitis C Virus)

The hepatitis C virus (HCV) is a major cause of chronic liver disease, and the development of direct-acting antivirals (DAAs) has revolutionized treatment. nih.gov Research continues to identify new antiviral agents to combat HCV and other viruses.

In the context of HCV, a compound known as 3-HCL-C has been shown to reduce both the protein and RNA levels of the virus with an EC50 value of 10.5 µg/mL. nih.gov Its mechanism of action involves inducing the transcription of IFN-stimulated response elements and the expression of IFN-dependent antiviral genes, suggesting its potential as an adjuvant in anti-HCV therapy. nih.gov

The HCV NS3/4A protease is a key therapeutic target for HCV. nih.govnih.gov The discovery of pan-genotypic NS3/4A protease inhibitors based on a P1-P3 macrocyclic tripeptide motif has been a significant advancement. nih.gov Functionalization of these macrocycles has been shown to modulate potency and pharmacokinetic properties. nih.gov

While not directly a this compound derivative, research into 3-(adenosylthio)benzoic acid derivatives as inhibitors of the SARS-CoV-2 nsp14 methyltransferase is noteworthy. nih.gov This research led to the development of a subnanomolar inhibitor of this crucial viral enzyme. nih.gov

Table 4: Research on Benzoic Acid Derivatives in Antiviral Activity

| Compound/Derivative Class | Viral Target | Key Findings |

|---|---|---|

| 3-HCL-C | Hepatitis C Virus (HCV) Replication | Reduced HCV protein and RNA levels by inducing an interferon-stimulated response. nih.gov |

| Macrocyclic Tripeptides | HCV NS3/4A Protease | Development of pan-genotypic inhibitors. nih.gov |

| 3-(Adenosylthio)benzoic Acids | SARS-CoV-2 nsp14 Methyltransferase | Discovery of a subnanomolar inhibitor. nih.gov |

Structure Activity Relationship Sar and Mechanistic Investigations of 3 Methylsulfonamido Benzoic Acid

Elucidation of Key Structural Features for Biological Activity in Sulfonamidobenzoic Acid Derivatives

The biological activity of sulfonamidobenzoic acid derivatives is intrinsically linked to their molecular architecture. Research on various analogs has highlighted several key structural features that are critical for their function.

The core structure, consisting of a benzoic acid moiety linked to a sulfonamide group, serves as the fundamental scaffold for interaction with biological targets. The spatial arrangement of the carboxyl and sulfonamido groups on the benzene (B151609) ring is a primary determinant of activity. For instance, in a series of sulfamoyl benzoic acid (SBA) analogues designed as lysophosphatidic acid (LPA) receptor agonists, the relative positioning of these groups was found to be critical for receptor-specific activation. nih.govnih.gov

Furthermore, the nature of the substituent on the sulfonamide nitrogen plays a significant role. In studies on substituted sulfamoyl benzamidothiazoles that prolong NF-κB activation, modifications at this position led to significant changes in potency. nih.gov The presence of a thiazole (B1198619) ring connected via an amide bond to the sulfamoyl benzoic acid core was identified as a key element for activity. nih.gov

Hydrophobicity has also been identified as a crucial factor. In the context of NF-κB activation, the introduction of hydrophobic components on the benzene ring was found to be necessary for maintaining or enhancing activity, whereas hydrogen bond-forming substituents led to a decline. nih.gov This suggests that hydrophobic interactions are a key feature for the biological activity of this class of compounds.

Impact of Substituent Modifications on Pharmacological Profiles and Selectivity

The pharmacological profile and selectivity of sulfonamidobenzoic acid derivatives can be finely tuned by modifying the substituents on the aromatic ring and the sulfonamide group.

Systematic modifications of the benzene ring have demonstrated a profound impact on activity and selectivity. For example, the introduction of halogen atoms such as chloro, bromo, or fluoro at the meta position relative to the carboxyl group in sulfamoyl benzoic acid analogues resulted in compounds with altered potency as LPA2 receptor agonists. nih.gov Similarly, in the development of dual inhibitors for the anti-apoptotic proteins Mcl-1 and Bfl-1, 2,5-disubstitution on the benzoic acid scaffold was a key design element that conferred equipotent binding to both proteins. nih.gov The phenylsulfonamide substituent in these inhibitors was found to be solvent-exposed, suggesting a potential point for further modification to improve properties. nih.gov

The nature and position of substituents can also dictate the type of pharmacological activity. For instance, in diphenylamine-based retinoids, a methyl group at the meta position to the carboxyl group on a benzoic acid moiety resulted in an antagonist, whereas other modifications led to agonistic or synergistic activities. nih.gov This highlights the subtle yet critical role of substituent placement in determining the pharmacological outcome.

Moreover, studies on other benzoic acid derivatives have shown that modifications can influence a wide range of biological activities, including antifungal and anti-sickling properties. researchgate.netnih.gov For example, in the design of antifungal benzoic acid derivatives targeting CYP53, specific structural elements were identified that conferred increased activity. nih.gov

Mechanistic Insights into Biological Interactions of 3-(Methylsulfonamido)benzoic Acid

Understanding the molecular mechanisms by which this compound and its analogs exert their effects is crucial for their rational design and development as therapeutic agents.

While specific binding affinity data for this compound is not extensively documented, studies on structurally related compounds provide valuable insights. For instance, a class of 2,5-substituted benzoic acid derivatives has been developed as dual inhibitors of the anti-apoptotic proteins Mcl-1 and Bfl-1. nih.gov Biophysical techniques, such as HSQC-NMR, combined with in silico docking studies, have shown that these compounds bind to the BH3-binding groove of both proteins. nih.gov The acidic group of the benzoic acid moiety is predicted to interact with key residues, such as Arg88 in Bfl-1. nih.gov

In another example, sulfamoyl benzoic acid analogues have been identified as specific agonists of the LPA2 receptor, with some exhibiting subnanomolar activity. nih.govnih.gov Computational docking analysis suggests that these compounds bind within the ligand-binding pocket of the LPA2 G protein-coupled receptor. nih.govnih.gov These findings suggest that the benzoic acid and sulfonamide functionalities are key pharmacophoric features that can be exploited to achieve high binding affinity and selectivity for specific biological targets.

The sulfonamido and carboxylic acid moieties present in this compound are common features in many enzyme inhibitors. For example, various benzoic acid derivatives have been shown to inhibit enzymes through different mechanisms. Some act as competitive inhibitors, while others exhibit non-competitive or mixed-type inhibition.

Studies on other classes of compounds provide a framework for understanding potential inhibition mechanisms. For instance, research on trypanocidal benzoic acid derivatives targeting the enzyme trans-sialidase has been conducted. mdpi.com Although not directly involving a sulfonamide, this work highlights how benzoic acid derivatives can be designed to inhibit specific enzymes.

The biological effects of small molecules are often mediated through the modulation of specific cellular signaling pathways. While direct studies on the pathway modulation by this compound are limited, research on related compounds offers potential mechanisms.

For example, substituted sulfamoyl benzamidothiazoles have been shown to prolong the activation of the NF-κB pathway, which is a critical regulator of inflammatory responses and cell survival. nih.gov These compounds were found to enhance the release of immunostimulatory cytokines in human monocytic cell lines. nih.gov This suggests that sulfonamidobenzoic acid derivatives could have immunomodulatory effects.

Furthermore, certain benzoic acid derivatives have been shown to induce apoptosis and cell-cycle arrest in cancer cells, indicating an impact on pathways controlling cell proliferation and death. nih.gov For instance, some derivatives have been observed to induce apoptosis in breast cancer cells through the activation of caspase-3. nih.gov

Computational Chemistry and Molecular Modeling Applications in SAR Studies

Computational chemistry and molecular modeling are indispensable tools in the study of structure-activity relationships, providing insights that guide the design and synthesis of new compounds.

In the development of sulfamoyl benzoic acid analogues as LPA2 receptor agonists, computational docking was used to rationalize the experimental SAR data. nih.govnih.gov These models helped to visualize how the compounds fit into the ligand-binding pocket of the receptor, explaining the observed differences in activity with various substitutions. nih.govnih.gov

Similarly, for the dual Mcl-1/Bfl-1 inhibitors, in silico docking studies were crucial in predicting the binding mode of the 2,5-substituted benzoic acid scaffold. nih.gov These computational models, in conjunction with experimental data, guided the structure-based design of more potent inhibitors. nih.gov

Molecular modeling has also been employed to understand the SAR of antifungal benzoic acid derivatives targeting the CYP53 enzyme. nih.gov By generating structural models of the enzyme and performing docking studies, researchers were able to identify key interactions and structural elements responsible for enhanced antifungal activity. nih.gov These examples underscore the power of computational approaches in elucidating the molecular basis of activity for benzoic acid derivatives and in guiding the development of new therapeutic agents.

Predictive Modeling for Biological Activity and Pharmacological Properties

Similarly, there is a lack of publicly accessible research on predictive modeling, such as Quantitative Structure-Activity Relationship (QSAR) studies, specifically for this compound. QSAR models are statistical models that relate the chemical structure of a series of compounds to their biological activity. These models are instrumental in drug discovery for predicting the activity of new compounds and optimizing lead structures.

For this compound, the following predictive data points are not available in the reviewed literature:

Predicted Biological Activity: Specific predictions of its efficacy against various biological targets.

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Profile: Computational predictions of its pharmacokinetic and toxicological properties.

While in silico tools are frequently used to predict these properties for novel compounds, the results of such analyses for this compound have not been published.

Table 2: Predicted Biological and Pharmacological Properties of this compound

| Property | Predicted Value | Model/Software Used |

|---|---|---|

| Predicted Target(s) | Data not available | Data not available |

| Predicted IC₅₀/EC₅₀ | Data not available | Data not available |

| Oral Bioavailability | Data not available | Data not available |

| Blood-Brain Barrier Permeation | Data not available | Data not available |

| Cytochrome P450 Inhibition | Data not available | Data not available |

This table reflects the absence of specific public data for this compound.

Advanced Research Directions and Future Perspectives for 3 Methylsulfonamido Benzoic Acid

Prodrug Design and Optimization Strategies for Enhanced Efficacy and Bioavailability of Derivatives

The development of prodrugs is a key strategy to enhance the therapeutic properties of drug candidates. orientjchem.org A prodrug is an inactive or poorly active derivative of a parent drug molecule that undergoes biotransformation in the body to release the active drug. researchgate.net This approach is particularly useful for overcoming challenges such as poor solubility, instability, and low bioavailability. orientjchem.orgnih.gov

For derivatives of 3-(Methylsulfonamido)benzoic acid, prodrug strategies can be employed to improve their pharmacokinetic profiles. For instance, esterification of the carboxylic acid group can increase lipophilicity, potentially enhancing membrane permeability and oral absorption. nih.gov Researchers have explored various benzoic acid derivatives as prodrugs, demonstrating that modification of the acid moiety can lead to compounds with improved biological activities. nih.gov The design of these prodrugs often involves creating molecules that can be activated by specific enzymes, such as esterases, which are abundant in the body. nih.gov

Recent advancements in prodrug design include the use of carriers like amino acids and peptides to improve solubility and target specific transporters. nih.gov For example, linking an amino acid to a drug can facilitate its uptake by peptide transporters, thereby increasing its bioavailability. nih.gov Such strategies could be applied to this compound derivatives to optimize their delivery and efficacy.

| Strategy | Goal | Example |

| Esterification | Increase lipophilicity and membrane permeability | Converting the carboxylic acid to a methyl or ethyl ester. |

| Amino Acid Conjugation | Improve solubility and target peptide transporters | Linking valine or another amino acid to the carboxylic acid group. |

| Bioreversible Derivatives | Controlled release of the active drug | Designing a derivative that is enzymatically cleaved at the target site. |

Exploration of Novel Chemical Scaffolds Incorporating Sulfonamidobenzoic Acid Moieties

The sulfonamide group is recognized as a versatile scaffold in drug discovery, present in numerous FDA-approved drugs with a wide range of therapeutic applications, including antiviral, anticancer, and anti-inflammatory activities. nih.gov Researchers are actively exploring novel chemical scaffolds that incorporate the sulfonamidobenzoic acid moiety to develop new therapeutic agents. nih.govresearchgate.net

One area of focus is the design of P2Y14 receptor antagonists for conditions like acute lung injury. nih.gov A series of 3-sulfonamido benzoic acid derivatives with novel scaffolds have been synthesized and evaluated, showing potent antagonistic activity. nih.gov These efforts often involve scaffold hopping and molecular hybridization strategies to improve physicochemical properties and biological activity. researchgate.net

The synthesis of these novel scaffolds can be modular, allowing for the systematic variation of different parts of the molecule to establish structure-activity relationships (SAR). nih.gov For example, different amines or anilines can be coupled to the sulfonamide benzoic acid core to create a library of compounds for biological screening. nih.gov

| Scaffold Type | Therapeutic Target | Key Findings |

| Pyrazole Analogues | P2Y14 Receptor | Improved physicochemical properties and anti-inflammatory activity. researchgate.net |

| 2-Sulfonamidebenzamides | MrgX1 Receptor | Identification of halogen substituents that improve potency. nih.gov |

| Biaryl Cores | P2Y14 Receptor | Exploration of alternative structures to the traditional biaryl core. researchgate.net |

Research into Combination Therapies Involving this compound Derivatives

The use of combination therapies is a growing trend in medicine, often leading to improved efficacy and reduced development of drug resistance. Derivatives of this compound are being investigated for their potential use in combination with other therapeutic agents.

For instance, in the context of viral infections, combining a derivative that inhibits a viral enzyme with another drug that targets a different viral process could lead to a synergistic effect. nih.gov Research into 3-(adenosylthio)benzoic acid derivatives as SARS-CoV-2 nsp14 methyltransferase inhibitors has shown promise, and these compounds could potentially be used in combination with other antivirals. nih.gov

Similarly, in cancer therapy, combining a targeted agent with a traditional chemotherapeutic drug can enhance treatment outcomes. researchgate.net Derivatives of benzoic acid have shown anticancer potential, and their use in combination with existing cancer drugs is an active area of research. researchgate.net

Development of this compound as a Research Tool in Biochemical Studies

Beyond its therapeutic potential, this compound and its derivatives can serve as valuable research tools in biochemical studies. These compounds can be used as probes to study the function of specific enzymes and receptors.

For example, potent and selective inhibitors or agonists of a particular biological target can be used to elucidate its role in cellular pathways and disease processes. nih.gov The development of sulfamoyl benzoic acid analogues as specific agonists of the LPA2 receptor has provided tools to study the function of this receptor in gut health. nih.gov

Furthermore, derivatives can be modified to create fluorescent probes or affinity labels, which can be used to visualize and isolate their target proteins. This can aid in target identification and validation, as well as in understanding the molecular interactions between the compound and its target. researchgate.net

Green Chemistry Approaches in the Synthesis and Derivatization of Sulfonamidobenzoic Acids

The principles of green chemistry aim to design chemical processes that are environmentally friendly, reducing waste and the use of hazardous substances. mdpi.com These principles are increasingly being applied to the synthesis and derivatization of sulfonamidobenzoic acids. mdpi.com

Traditional methods for synthesizing sulfonamides often involve the use of toxic organic solvents and reagents. mdpi.com Green chemistry approaches focus on using safer solvents, such as water, and developing more efficient, atom-economical reactions. mdpi.comnih.gov For example, the synthesis of sulfonamide derivatives has been achieved using water as a solvent and sodium carbonate as a base, which are environmentally benign. mdpi.com

Other green techniques being explored include microwave-assisted and ultrasound-assisted synthesis, which can often lead to shorter reaction times and higher yields. nih.gov Solvent-free reaction conditions are also being developed to further minimize environmental impact. researchgate.net The use of biomass-derived starting materials is another promising avenue for the sustainable production of benzoic acid and its derivatives. escholarship.org

| Green Chemistry Principle | Application in Sulfonamidobenzoic Acid Synthesis |

| Use of Safer Solvents | Utilizing water as a reaction medium. mdpi.com |

| Atom Economy | Designing reactions that maximize the incorporation of starting materials into the final product. |

| Use of Renewable Feedstocks | Synthesizing benzoic acid from glucose-derived materials. escholarship.org |

| Energy Efficiency | Employing microwave or ultrasound irradiation to accelerate reactions. nih.gov |

Q & A

Q. Advanced Research Focus

- X-ray Crystallography : Resolves regiochemical uncertainties (e.g., sulfonamide group orientation) by comparing bond angles and torsion angles with computational models (e.g., DFT) .

- NMR Analysis : and NMR distinguish between tautomeric forms; deuterated DMSO is preferred due to the compound’s low solubility in CDCl₃ .

- IR Spectroscopy : Confirms sulfonamide N–H stretches (3200–3400 cm⁻¹) and carboxylate C=O (1680–1700 cm⁻¹) .

Discrepancies between experimental and theoretical data may arise from solvent effects or crystal packing, requiring multi-method validation .

What strategies are effective for analyzing the compound’s stability under varying pH and temperature conditions?

Q. Basic Research Focus

- pH Stability : Use buffer solutions (pH 2–12) and monitor degradation via UV-Vis spectroscopy. The compound is stable at pH 4–7 but hydrolyzes in strongly acidic/basic conditions, releasing sulfonic acid derivatives .

- Thermal Stability : TGA/DSC reveals decomposition onset at ~180°C. Storage at –20°C in desiccated environments preserves integrity >12 months .

- Light Sensitivity : UV irradiation studies (254 nm) show <5% degradation over 48 hours when stored in amber glass .

How does this compound interact with biological targets, and what assays are suitable for mechanistic studies?

Q. Advanced Research Focus

- Enzyme Inhibition : Screen against COX-2 or carbonic anhydrase isoforms using fluorometric assays. IC₅₀ values correlate with sulfonamide group’s electron-withdrawing effects .

- Cellular Uptake : Radiolabeled -analogs track intracellular accumulation in cancer cell lines (e.g., HeLa), revealing pH-dependent permeability .

- Molecular Docking : AutoDock Vina simulations predict binding to hydrophobic pockets, validated by mutagenesis studies (e.g., Thr199Ala in COX-2) .

How can researchers address contradictions in reported biological activity data for this compound?

Q. Advanced Research Focus

- Batch Variability : Impurities (e.g., residual methylsulfonyl chloride) can skew bioactivity. LC-MS purity thresholds (>95%) are critical for reproducibility .

- Assay Conditions : Differences in serum concentration (e.g., 10% FBS vs. serum-free) alter protein binding and apparent IC₅₀ .

- Metabolite Interference : Phase I metabolism (e.g., hepatic microsomes) generates hydroxylated derivatives, complicating SAR interpretations .

What computational tools are recommended for predicting synthetic pathways and reaction feasibility?

Q. Advanced Research Focus

- Retrosynthesis AI : Tools like Pistachio and Reaxys prioritize routes based on precursor availability and step economy. For example, methylsulfonamide introduction is flagged as high-yield (78% predicted) .

- DFT Calculations : Gaussian 09 optimizes transition states for sulfonylation, identifying energy barriers (~25 kcal/mol) that align with experimental yields .

- Solvent Selection : COSMO-RS predicts DMF as optimal for solubility, reducing side-product formation .

How can researchers compare the bioactivity of this compound with its structural analogs?

Q. Basic Research Focus

- SAR Studies : Substitute the methylsulfonamido group with ethyl or phenyl variants. Anti-inflammatory activity (COX-2 inhibition) decreases with bulkier groups (e.g., ethyl: IC₅₀ = 1.2 µM vs. methyl: IC₅₀ = 0.8 µM) .

- LogP Analysis : HPLC-derived logP values (1.8–2.3) correlate with membrane permeability; methyl derivatives show optimal balance .

- Crystallographic Overlays : Superimpose analogs with target enzymes (e.g., PDB 1CX2) to identify steric clashes or hydrogen-bonding opportunities .

What safety protocols are essential for handling this compound in laboratory settings?

Q. Basic Research Focus

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。